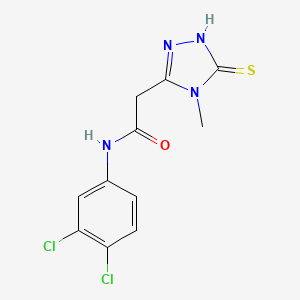
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as BENS or BENS-H, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer properties.
Biochemical and physiological effects:
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and induce oxidative stress. In addition, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to inhibit the replication of viruses by inhibiting the activity of certain enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have potent anticancer and antiviral properties, which make it a promising candidate for further research.
However, there are also some limitations associated with the use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments. For example, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications. In addition, the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide. One area of research could focus on optimizing the synthesis method of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide to better understand its potential applications.
In addition, further research could be done to explore the potential use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in combination with other anticancer or antiviral agents to enhance its efficacy. Finally, research could be done to explore the potential use of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in other fields, such as agriculture or environmental science.
Métodos De Síntesis
The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-naphthalenesulfonylhydrazide in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been extensively studied for its potential applications in various fields. In the field of medicine, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-3-27-20-18(21)10-14(11-19(20)26-2)13-22-23-28(24,25)17-9-8-15-6-4-5-7-16(15)12-17/h4-13,23H,3H2,1-2H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKYBGAIIYLRNE-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
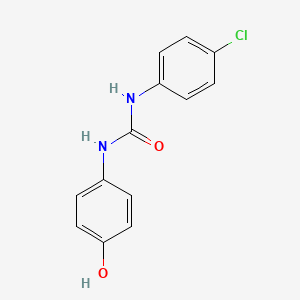
![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
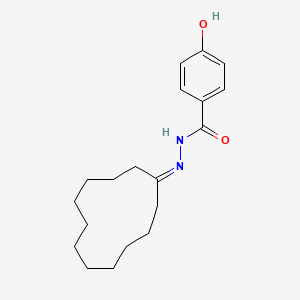
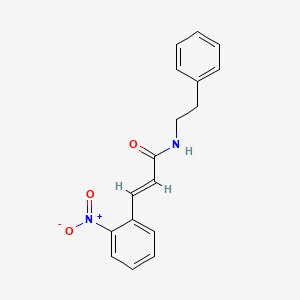
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
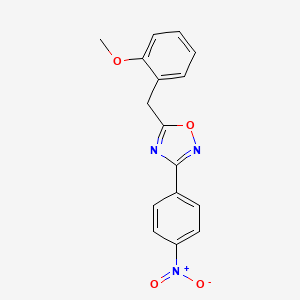
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
